molecular formula C19H18O3 B13133541 1-Hydroxy-2-pentylanthracene-9,10-dione CAS No. 81755-71-7

1-Hydroxy-2-pentylanthracene-9,10-dione

Cat. No.: B13133541
CAS No.: 81755-71-7
M. Wt: 294.3 g/mol
InChI Key: OUYVVPGKUYBUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2-pentylanthracene-9,10-dione is a synthetic anthracene-9,10-dione (anthraquinone) derivative intended for research and laboratory use. Anthracene-9,10-diones are a significant class of organic compounds studied extensively for their potential in medicinal chemistry and chemical biology . Members of this compound family, particularly those with hydroxy and alkyl substitutions, have demonstrated notable biological activities in research settings . Specifically, 1-hydroxy-9,10-anthraquinone derivatives have been investigated for their ability to interact with biological targets; for instance, some function through intercalation with DNA or by inhibiting enzymes like DNA topoisomerase, which can disrupt vital cellular processes in cancer cells . Furthermore, related hydroxy-substituted anthraquinones have been utilized as ligands in metallo-chemistry to create complexes with metals like ruthenium, which are then evaluated for their cytotoxic effects and ability to induce cell cycle arrest and apoptosis in various cancer cell lines . The structural motif of a hydroxy group at the 1-position and an alkyl chain at the 2-position is often associated with these research applications, suggesting potential utility in the development of novel therapeutic agents and biochemical probes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81755-71-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-hydroxy-2-pentylanthracene-9,10-dione

InChI

InChI=1S/C19H18O3/c1-2-3-4-7-12-10-11-15-16(17(12)20)19(22)14-9-6-5-8-13(14)18(15)21/h5-6,8-11,20H,2-4,7H2,1H3

InChI Key

OUYVVPGKUYBUAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Hydroxy 2 Pentylanthracene 9,10 Dione

Established Chemical Synthetic Routes to Anthracenedione Core Structures

The construction of the fundamental anthracene-9,10-dione (also known as anthraquinone) skeleton is a well-established area of organic synthesis. Several classical methods are employed to build this tricyclic system, which serves as the foundational structure for more complex derivatives.

Condensation Reactions for Anthracene-9,10-dione Scaffold Formation

One of the most common and industrially significant methods for the synthesis of the anthraquinone (B42736) core is the Friedel-Crafts acylation of benzene (B151609) with phthalic anhydride (B1165640). In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), this reaction proceeds through an o-benzoylbenzoic acid intermediate, which then undergoes cyclization upon heating in a strong acid like sulfuric acid to yield anthracene-9,10-dione. This method is also adaptable for producing substituted anthraquinones by using appropriately substituted starting materials.

Another powerful strategy for forming the central ring of the anthraquinone system is the Diels-Alder reaction . This cycloaddition involves the reaction of a dienophile, such as a 1,4-naphthoquinone, with a suitable diene, like 1,3-butadiene. The resulting adduct can then be oxidized to form the fully aromatic anthraquinone core. This approach offers a high degree of control over the substitution pattern of the final product.

Regioselective Functionalization Approaches for Hydroxyl and Alkyl Groups

Once the anthraquinone scaffold is formed, the introduction of hydroxyl and alkyl groups at specific positions is crucial for the synthesis of compounds like 1-Hydroxy-2-pentylanthracene-9,10-dione. The reactivity of the anthraquinone nucleus is heavily influenced by the electron-withdrawing nature of the carbonyl groups, which deactivates the aromatic rings towards electrophilic substitution.

Hydroxylation can be achieved through various methods. A common approach involves the sulfonation of anthraquinone, followed by nucleophilic substitution of the sulfonic acid group with a hydroxide. The position of sulfonation can be controlled by the reaction conditions. For instance, sulfonation in the presence of mercury salts tends to direct the incoming group to the α-position (C1, C4, C5, C8). Diazotization of aminoanthraquinones followed by hydrolysis is another route to introduce hydroxyl groups.

Alkylation of the anthraquinone core can be more challenging due to the deactivated rings. However, the Marschalk reaction provides a regioselective method for the alkylation of hydroxyanthraquinones. wikipedia.orgresearchgate.netrsc.org This reaction involves the condensation of a leuco-hydroxyanthraquinone (the reduced form) with an aldehyde in an alkaline medium. researchgate.net This method is particularly effective for introducing alkyl groups adjacent to a hydroxyl group. For instance, the condensation of leuco-quinizarin (1,4-dihydroxyanthraquinone) with aldehydes under Marschalk conditions leads to 2-alkyl derivatives with high regioselectivity. researchgate.netrsc.org

Advanced Synthetic Strategies for this compound

The specific synthesis of this compound requires a strategy that allows for the precise placement of the hydroxyl and pentyl groups in a 1,2-relationship on the anthraquinone core.

Controlled Pentyl Chain Introduction Techniques

A plausible and efficient method for the introduction of the pentyl group at the C-2 position is the aforementioned Marschalk reaction . wikipedia.orgresearchgate.netrsc.org A suitable starting material for this approach would be 1-hydroxyanthraquinone (B86950). The synthesis would proceed via the following conceptual steps:

Reduction of 1-hydroxyanthraquinone: The starting material is reduced to its leuco form, 1-hydroxyanthrahydroquinone, typically using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline solution.

Condensation with pentanal: The leuco-1-hydroxyanthrahydroquinone is then reacted in situ with pentanal (valeraldehyde). The reaction proceeds via an aldol-type condensation.

Dehydration and Oxidation: The resulting intermediate undergoes dehydration, and subsequent air oxidation re-forms the aromatic anthraquinone system, yielding 1-hydroxy-2-(1-hydroxypentyl)anthracene-9,10-dione.

Reduction of the side chain hydroxyl group: The secondary alcohol on the pentyl chain can be reduced to the corresponding methylene (B1212753) group to afford the final pentyl side chain.

This method is advantageous due to its high regioselectivity, directing the alkylation to the position ortho to the hydroxyl group.

An alternative, though potentially less regioselective, approach could involve a Friedel-Crafts acylation of 1-hydroxyanthraquinone with pentanoyl chloride, followed by reduction of the resulting ketone. The directing effect of the hydroxyl group would favor substitution at the C-2 and C-4 positions, likely resulting in a mixture of isomers that would require separation.

Selective Hydroxylation Methods

In a synthetic strategy where the pentyl group is introduced first, for example, by synthesizing 2-pentylanthracene and then oxidizing it to 2-pentylanthraquinone, a selective hydroxylation at the C-1 position would be required. Direct hydroxylation of the anthraquinone ring is often challenging and can lead to mixtures of products.

Design and Synthesis of this compound Derivatives for Academic Inquiry

For academic research, particularly in the context of structure-activity relationship (SAR) studies, the synthesis of derivatives of this compound is essential. nih.govmdpi.comfrontiersin.org These derivatives can be designed to probe the importance of the hydroxyl group, the pentyl chain, and the aromatic core for a particular biological or material property.

Derivatization of the Hydroxyl Group:

The phenolic hydroxyl group at the C-1 position is a versatile handle for chemical modification.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through Williamson ether synthesis. nih.govgoogle.com This involves deprotonation of the hydroxyl group with a base, such as potassium carbonate or sodium hydride, followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of alkyl or substituted alkyl groups.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base, or by using coupling agents. google.comnih.gov This modification introduces an acyl group and can significantly alter the electronic and steric properties of the molecule.

Interactive Data Table: Examples of Hydroxyl Group Derivatization

Derivative TypeReagentsPotential Product Structure
Methyl EtherCH₃I, K₂CO₃1-Methoxy-2-pentylanthracene-9,10-dione
Acetyl EsterAcetic Anhydride, Pyridine1-Acetoxy-2-pentylanthracene-9,10-dione
Benzyl EtherBenzyl bromide, NaH1-(Benzyloxy)-2-pentylanthracene-9,10-dione

Modification of the Pentyl Side Chain:

The pentyl side chain can also be a target for chemical modification, although this is generally more challenging than derivatizing the hydroxyl group.

Oxidation: Selective oxidation of the pentyl chain could introduce further functional groups, such as hydroxyl or carbonyl groups. nih.govnih.gov The position of oxidation would depend on the reagents and conditions used.

Halogenation: Radical halogenation could introduce a halogen atom onto the pentyl chain, which could then serve as a handle for further nucleophilic substitution reactions.

Derivatization of the Anthraquinone Core:

Further functionalization of the aromatic rings of this compound is also possible, although the regioselectivity of such reactions would be influenced by the existing electron-donating hydroxyl and alkyl groups. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely be directed to the ring bearing the substituents.

Interactive Data Table: Potential Synthetic Derivatives for SAR Studies

Starting MaterialReaction TypeReagent(s)Potential ProductPurpose of Derivatization
This compoundEtherificationEthyl iodide, K₂CO₃1-Ethoxy-2-pentylanthracene-9,10-dioneInvestigate the role of the hydroxyl proton
This compoundEsterificationBenzoyl chloride, Pyridine1-(Benzoyloxy)-2-pentylanthracene-9,10-dioneIntroduce a bulky aromatic group
This compoundSide-chain oxidationOxidizing agent1-Hydroxy-2-(hydroxypentyl)anthracene-9,10-dione isomersIntroduce polarity to the alkyl chain

The synthesis of these and other derivatives allows for a systematic exploration of how structural modifications impact the properties of the parent compound, which is a cornerstone of modern chemical and pharmaceutical research.

Structure-Directed Modifications and Analog Design

The strategic modification of the this compound scaffold allows for the generation of analogs with tailored properties. A primary method for introducing substituents at specific positions of the anthraquinone core is through the functionalization of a pre-existing 1-hydroxyanthraquinone structure.

One prominent strategy involves the synthesis of the 1-hydroxyanthraquinone core followed by the introduction of the desired side-chain. An efficient route to 1-hydroxy-9,10-anthraquinone involves the selective nitration of anthraquinone, followed by reduction to the corresponding amine, diazotization, and subsequent treatment with a sulfuric acid solution. Once the 1-hydroxyanthraquinone core is obtained, further functionalization can be achieved. For instance, reaction with an appropriate alkylating or arylating agent can introduce substituents at various positions.

A powerful technique for creating analogs with aryl or heteroaryl substituents is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of a halogenated 1-hydroxyanthraquinone precursor, such as 1-hydroxy-2-bromoanthraquinone, with a variety of arylboronic acids. This method provides a versatile approach to a wide range of 2-substituted analogs. The general scheme for this modification is presented below:

Table 1: General Scheme for Suzuki-Miyaura Cross-Coupling

Reactant 1Reactant 2CatalystProduct
1-Hydroxy-2-bromoanthracene-9,10-dioneArylboronic AcidPalladium Catalyst1-Hydroxy-2-arylanthracene-9,10-dione

The reaction conditions for such transformations can be optimized to achieve high yields. For example, the coupling of 1-hydroxy-4-iodo-9,10-anthraquinone with various arylboronic acids has been shown to proceed with yields ranging from 45% to 95%, depending on the specific boronic acid and reaction conditions employed.

Another significant method for the synthesis of 2-alkyl-1,4-dihydroxyanthraquinones (quinizarins) is the Marschalk reaction. researchgate.netresearchgate.net This reaction involves the condensation of a leuco-quinizarin with an aldehyde under basic conditions, leading to highly regioselective alkylation at the 2-position. researchgate.netresearchgate.net While the target compound is a 1-hydroxyanthraquinone, the principles of regioselective alkylation from the Marschalk reaction are relevant to the synthesis of 2-alkylated hydroxyanthraquinones. The choice of reaction conditions (e.g., Marschalk vs. Lewis conditions) can influence the position of alkylation, with Lewis conditions potentially favoring the 3-position. researchgate.netresearchgate.net

Evaluation of Synthetic Challenges and Byproduct Formation

The synthesis of this compound is not without its challenges, primarily centered around achieving the desired regioselectivity and minimizing the formation of byproducts.

A plausible synthetic route involves the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by cyclization. researchgate.netdissertationtopic.net In the context of the target molecule, this would likely involve the acylation of a pentyl-substituted phenol (B47542) or its protected form. A major challenge in Friedel-Crafts reactions is controlling the position of acylation on the aromatic ring, which can lead to the formation of a mixture of positional isomers. The directing effects of the existing substituents on the benzene ring play a crucial role in determining the product distribution. For instance, the acylation of a monosubstituted benzene can yield ortho, meta, and para products, the separation of which can be difficult and costly. researchgate.net

The direct alkylation of the anthraquinone core also presents challenges. While methods like the Marschalk reaction offer high regioselectivity for 2-alkylation of quinizarins, the synthesis of 1-hydroxy-2-alkylanthraquinones can be less straightforward. Depending on the synthetic strategy, byproducts such as other positional isomers (e.g., 3-pentyl or 4-pentyl derivatives) could be formed.

Furthermore, the purification of the final product from unreacted starting materials and isomeric byproducts can be a significant hurdle. Isomers of substituted anthraquinones often have very similar physical properties, making their separation by standard chromatographic techniques challenging. researchgate.net

In the synthesis of hydroxyanthraquinones from nitroanthraquinone precursors, the reaction atmosphere can influence byproduct formation. google.com An inert atmosphere may lead to the formation of byproducts with fewer hydroxyl groups, while an oxidizing atmosphere can result in hydroxynitroanthraquinones. google.com While not a direct synthesis of the target compound, this illustrates how reaction conditions can significantly impact the purity and composition of the final product.

Table 2: Potential Byproducts in the Synthesis of this compound

Potential ByproductOrigin
1-Hydroxy-3-pentylanthracene-9,10-dioneLack of regioselectivity in Friedel-Crafts acylation or other alkylation methods.
1-Hydroxy-4-pentylanthracene-9,10-dioneLack of regioselectivity in Friedel-Crafts acylation or other alkylation methods.
Di-alkyated 1-hydroxyanthracene-9,10-dionesOver-alkylation of the anthraquinone core.
Unreacted 1-hydroxyanthracene-9,10-dioneIncomplete reaction.

Careful control of reaction parameters such as temperature, catalyst, and stoichiometry is essential to maximize the yield of the desired this compound and minimize the formation of these challenging-to-separate byproducts.

Biosynthetic Pathways and Metabolic Engineering Aspects of Pentyl Anthraquinones

Polyketide Pathway in Anthraquinone (B42736) Biosynthesis

The polyketide pathway is a major route for the synthesis of a wide variety of natural products, including many anthraquinones. researchgate.net This pathway utilizes simple carboxylic acid units as building blocks to construct a long poly-β-keto chain, which then undergoes cyclization and aromatization to form the final aromatic structure. nih.gov

The biosynthesis via the polyketide pathway begins with a "starter unit," which is typically acetyl-coenzyme A (acetyl-CoA). nih.govwikipedia.org This starter unit is sequentially elongated by the addition of "extender units," most commonly malonyl-coenzyme A (malonyl-CoA). nih.govnih.gov Malonyl-CoA is formed from the carboxylation of acetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. nih.gov

The core of polyketide synthesis is carried out by large multifunctional enzymes known as polyketide synthases (PKSs). nih.gov The process involves a series of decarboxylative Claisen-like condensation reactions. acs.org In each step, a malonyl-CoA molecule is loaded onto the acyl carrier protein (ACP) domain of the PKS. The growing polyketide chain, attached to the ketosynthase (KS) domain, then condenses with the malonyl group on the ACP, releasing a molecule of carbon dioxide and extending the chain by two carbons. nih.gov For the formation of a typical anthraquinone core, this process is repeated until an octaketide chain (a 16-carbon chain) is formed from one acetyl-CoA and seven malonyl-CoA units. researchgate.net

Table 1: Key Molecules in the Polyketide Pathway

Molecule Role
Acetyl-CoA Starter unit for the polyketide chain. nih.govwikipedia.org
Malonyl-CoA Extender unit for polyketide chain elongation. nih.govnih.gov

Once the full-length polyketide chain is assembled, it remains highly reactive and bound to the PKS enzyme. frontiersin.org The subsequent steps of cyclization and aromatization are crucial for forming the stable tricyclic anthraquinone skeleton. These reactions are controlled by specific domains within the PKS or by separate cyclase and aromatase enzymes. nih.govnih.gov

The folding of the linear poly-β-keto chain determines the pattern of cyclization. researchgate.net For many fungal anthraquinones, the chain undergoes a specific series of intramolecular aldol (B89426) condensations. nih.gov The regioselectivity of this first cyclization is a critical step that dictates the final structure of the aromatic product. nih.gov Following the initial cyclizations, the resulting intermediate undergoes dehydration (aromatization) reactions to form the stable, fused aromatic rings of the anthraquinone core. nih.gov The specific folding and cyclization patterns are precisely controlled by the enzymatic machinery to produce a diverse array of anthraquinone structures. frontiersin.orgresearchgate.net

Shikimate Pathway Contributions to Anthraquinone Biosynthesis

While the polyketide pathway is a primary route, many anthraquinones, particularly in higher plants like those in the Rubiaceae family, are synthesized via the shikimate pathway or a combination of pathways. researchgate.netresearchgate.net This pathway provides the precursors for aromatic amino acids and a wide range of other aromatic compounds. wikipedia.orgrsc.org

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) to eventually form chorismic acid. rsc.orgresearchgate.net In the context of anthraquinone biosynthesis, chorismate is a key branch-point metabolite. nih.gov

For the synthesis of Rubia-type anthraquinones, chorismate is converted to isochorismate. researchgate.net Isochorismate then reacts with α-ketoglutarate in the presence of thiamine (B1217682) diphosphate (B83284) to form o-succinylbenzoic acid (OSB). researchgate.netnih.gov OSB is a crucial intermediate that provides rings A and B of the anthraquinone nucleus. researchgate.net The final ring (ring C) is typically derived from the isoprenoid pathway, via the precursor isopentenyl diphosphate (IPP). researchgate.net

Table 2: Key Precursors from the Shikimate Pathway

Precursor Origin Contribution to Anthraquinone Core
Chorismic Acid Shikimate Pathway Precursor to OSB. nih.govresearchgate.net
o-Succinylbenzoic Acid (OSB) Derived from Chorismate and α-ketoglutarate Forms rings A and B. researchgate.netresearchgate.net

The two major biosynthetic pathways give rise to structurally distinct classes of anthraquinones. researchgate.net

Polyketide Pathway: This route typically produces 1,8-dihydroxylated anthraquinones, such as emodin. The substitution pattern arises directly from the folding of the octaketide chain. researchgate.net

Shikimate Pathway: This pathway, prominent in the Rubiaceae family, leads to anthraquinones with substitution primarily on ring C, such as alizarin, which is a 1,2-dihydroxylated anthraquinone. researchgate.netresearchgate.net

The specific pathway utilized depends on the organism and the particular family of anthraquinones being produced. The divergence of these routes allows for the vast structural diversity observed in naturally occurring anthraquinones. researchgate.netbohrium.com

Enzymatic Transformations and Key Biosynthetic Intermediates

The biosynthesis of anthraquinones is a highly regulated process involving a cascade of specific enzymatic reactions.

In the polyketide pathway , the key enzymes are the Polyketide Synthases (PKSs) . These can be Type I (large, multifunctional proteins, common in fungi), Type II (dissociable, monofunctional enzymes, common in bacteria), or Type III PKSs. nih.govnih.gov Associated cyclase/aromatase enzymes are critical for guiding the folding and ring formation of the polyketide chain. nih.govnih.gov A key intermediate is the linear poly-β-keto chain (e.g., an octaketide) which is then cyclized into intermediates like atrochrysone carboxylic acid in some fungal pathways. nih.gov

In the shikimate pathway , the initial steps involve enzymes of the core shikimate pathway leading to chorismate. wikipedia.org Key enzymes specific to anthraquinone synthesis include isochorismate synthase , which converts chorismate to isochorismate, and o-succinylbenzoate (OSB) synthase , which catalyzes the formation of OSB. researchgate.netnih.gov The subsequent activation of OSB by OSB:CoA ligase prepares it for the cyclization reaction that forms the naphthalene (B1677914) ring system, a precursor to the final anthraquinone structure. researchgate.net The final steps often involve a series of oxidation, desulfurization, and decarboxylation reactions catalyzed by enzymes like oxygenases to form the complete hydroxyanthraquinone structure. nih.govacs.org

Characterization of Biosynthetic Enzymes

The biosynthesis of the anthraquinone core and the incorporation of the pentyl side chain are governed by a suite of specialized enzymes, primarily polyketide synthases (PKSs). These large, multi-domain enzymes function in an assembly-line fashion to construct the polyketide backbone from simple acyl-CoA precursors.

Polyketide Synthases (PKSs): Type II PKSs are typically involved in the biosynthesis of aromatic polyketides, including anthraquinones. wikipedia.org These enzyme complexes catalyze the iterative condensation of a starter unit with several extender units. For the biosynthesis of 1-Hydroxy-2-pentylanthracene-9,10-dione, a minimal PKS system would consist of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

Post-PKS Modifying Enzymes: Following the synthesis of the polyketide backbone, a series of tailoring enzymes modify the structure to yield the final anthraquinone. These can include:

Aromatases and Cyclases: These enzymes catalyze the proper folding and cyclization of the polyketide chain to form the characteristic tricyclic anthraquinone scaffold.

Oxygenases: Monooxygenases and dioxygenases are crucial for introducing hydroxyl groups at specific positions on the anthraquinone ring, such as the hydroxyl group at the C-1 position.

Reductases: These enzymes may be involved in the reduction of keto groups during the tailoring process.

Methyltransferases: In some related biosynthetic pathways, methyltransferases are responsible for adding methyl groups, although in the case of this compound, a pentyl group is present instead. nih.gov

The specific enzymes responsible for the biosynthesis of this compound have not been fully characterized in the literature. However, based on the well-established principles of polyketide biosynthesis, the enzymes listed in the table below are predicted to be essential.

Enzyme ClassSpecific Enzyme (Putative)Function in this compound Biosynthesis
Polyketide Synthase Type II PKS Complex (KS, CLF, ACP)Assembly of the polyketide backbone from a hexanoyl-CoA starter unit and malonyl-CoA extender units.
Aromatase/Cyclase ARO/CYCCatalyzes the regioselective aldol condensations to form the aromatic rings.
Oxygenase MonooxygenaseHydroxylation of the anthraquinone core at the C-1 position.

Identification of Precursor Molecules Specific to Pentyl Chain Incorporation

The carbon skeleton of this compound is assembled from simple building blocks derived from primary metabolism. The polyketide pathway utilizes a specific starter unit and multiple extender units to construct the initial polyketide chain. nih.gov

The incorporation of the C5 pentyl side chain is a key step that distinguishes the biosynthesis of this compound from that of many other anthraquinones. This is determined by the starter unit selected by the ketosynthase domain of the PKS.

Starter Unit: For the formation of a pentyl group at the C-2 position, the likely starter unit is hexanoyl-CoA . The initial six-carbon chain undergoes subsequent elongation and cyclization, with the first two carbons of the hexanoyl unit becoming part of the aromatic ring system and the remaining five carbons forming the pentyl side chain.

Extender Units: The remainder of the anthraquinone backbone is typically constructed using malonyl-CoA as the extender unit. researchgate.net The iterative addition of two-carbon units from malonyl-CoA elongates the polyketide chain.

The biosynthesis of the anthraquinone core generally follows one of two major pathways: the polyketide pathway or the shikimate pathway. For anthraquinones with alkyl substitutions on both aromatic rings, the polyketide pathway is the established route. researchgate.net

Precursor MoleculeRole in BiosynthesisMetabolic Origin
Hexanoyl-CoA Starter unit for polyketide synthesis, providing the pentyl side chain.Fatty acid metabolism
Malonyl-CoA Extender units for the elongation of the polyketide chain.Acetyl-CoA carboxylation
Oxygen (O2) Co-substrate for oxygenase enzymes in hydroxylation reactions.Cellular respiration

Synthetic Biology and Combinatorial Biosynthesis for Anthraquinone Production

The modular nature of polyketide synthases and the growing toolkit of synthetic biology provide powerful strategies for the engineered production of anthraquinones. By manipulating the biosynthetic pathways, it is possible to produce these compounds in more amenable host organisms and to generate novel derivatives with potentially enhanced properties.

Heterologous Expression Systems for Pathway Engineering

The native producers of many natural products are often difficult to cultivate or genetically manipulate. Heterologous expression, the transfer of a biosynthetic gene cluster into a more tractable host organism, is a cornerstone of metabolic engineering. nih.govnih.gov

Common Heterologous Hosts:

Escherichia coli : A well-characterized and rapidly growing bacterium with a vast array of genetic tools. It has been successfully used for the production of various polyketides. mdpi.com

Saccharomyces cerevisiae : A eukaryotic host that can be advantageous for expressing eukaryotic PKSs and for performing post-translational modifications.

Streptomyces coelicolor : A model actinomycete that is a natural producer of many polyketides and is often a suitable host for expressing other actinomycete-derived pathways. nih.gov

The successful heterologous production of pentyl anthraquinones would involve cloning the entire biosynthetic gene cluster, including the PKS and tailoring enzymes, into an expression vector under the control of a strong, inducible promoter. Optimization of precursor supply within the host organism is often necessary to achieve high yields.

Heterologous HostAdvantages for Anthraquinone Production
Escherichia coli Rapid growth, well-established genetic tools, high-density fermentation is possible.
Saccharomyces cerevisiae Eukaryotic system, capable of post-translational modifications, generally recognized as safe (GRAS) organism.
Streptomyces coelicolor Natural polyketide producer, often compatible with the expression of other actinomycete biosynthetic pathways.

Creation of Novel Derivatives through Engineered Pathways

Combinatorial biosynthesis leverages the modularity of PKSs to create novel "unnatural" natural products. nih.gov By swapping, deleting, or modifying the domains and modules of PKSs, the structure of the resulting polyketide can be altered in a predictable manner.

Strategies for Generating Novel Pentyl Anthraquinone Derivatives:

Domain Swapping: The acyltransferase (AT) domain of a PKS module determines which extender unit is incorporated. nih.gov Replacing the native AT domain with one that recognizes a different extender unit (e.g., methylmalonyl-CoA or ethylmalonyl-CoA) could lead to the production of anthraquinones with different alkyl side chains at various positions.

Module Swapping: Entire modules from different PKSs can be combined to create hybrid PKSs that produce novel polyketide backbones. acs.org

Tailoring Enzyme Engineering: Introducing or modifying tailoring enzymes (e.g., oxygenases, methyltransferases, glycosyltransferases) can lead to further diversification of the anthraquinone structure. For example, introducing a glycosyltransferase could lead to the production of glycosylated pentyl anthraquinones.

These engineered pathways can be expressed in heterologous hosts to facilitate the production and screening of libraries of novel anthraquinone derivatives for various applications, including as pharmaceuticals or dyes.

Engineering StrategyPotential Novel Derivative of this compound
Acyltransferase Domain Swap 1-Hydroxy-2-pentyl-x-methylanthracene-9,10-dione (where x is a position determined by the engineered module)
Starter Unit Engineering 1-Hydroxy-2-alkylanthracene-9,10-dione (with alkyl chains other than pentyl)
Tailoring Enzyme Addition Glycosylated or methylated derivatives of this compound

Mechanistic Investigations of Chemical and Biological Activities of 1 Hydroxy 2 Pentylanthracene 9,10 Dione

Elucidation of Molecular Mechanisms in Catalytic Processes

While direct mechanistic studies on 1-hydroxy-2-pentylanthracene-9,10-dione are not extensively documented, its structural similarity to 2-alkylanthraquinones allows for informed extrapolation from the well-established anthraquinone (B42736) process for hydrogen peroxide production. wikipedia.org This industrial process utilizes compounds like 2-ethylanthraquinone (B47962) and 2-amylanthraquinone, which undergo cyclic catalytic hydrogenation and oxidation. nih.govrsc.org

The catalytic cycle for this compound is hypothesized to follow the Riedl-Pfleiderer process. wikipedia.org In this cycle, the anthraquinone derivative is first hydrogenated to its corresponding hydroquinone (B1673460) form, 1-hydroxy-2-pentylanthracene-9,10-diol, using a catalyst, typically palladium. wikipedia.orgwikipedia.org This is followed by an oxidation step where the hydroquinone reacts with oxygen to regenerate the parent anthraquinone and produce hydrogen peroxide. wikipedia.org

Hydrogenation: this compound + H₂ (in the presence of a catalyst) → 1-Hydroxy-2-pentylanthracene-9,10-diol

Oxidation: 1-Hydroxy-2-pentylanthracene-9,10-diol + O₂ → this compound + H₂O₂

This cyclic process allows the anthraquinone derivative to act as a catalyst carrier for the net reaction: H₂ + O₂ → H₂O₂. wikipedia.org

The efficiency of the catalytic hydrogenation is critically dependent on the adsorption of the anthraquinone molecule onto the catalyst surface. Studies on 2-alkyl-anthraquinone hydrogenation have shown that hydrophobicity of the catalyst support, such as organosilane-functionalized SBA-15, can enhance catalytic activity. nih.gov This suggests that a higher hydrophobicity facilitates the adsorption of the alkyl-anthraquinone from the organic solvent onto the catalyst's active sites. nih.gov For this compound, the pentyl group would likely promote its adsorption on such hydrophobic surfaces, thereby increasing the rate of hydrogenation. The interaction is also influenced by the potential for hydrogen bonding between the hydroxyl group and the catalyst support. eurochemengineering.com

The catalytic hydrogenation of the anthraquinone core involves the activation of the carbonyl groups at the C9 and C10 positions. Palladium catalysts are particularly effective due to their high affinity for hydrogen. researchgate.net The mechanism involves the dissociative adsorption of hydrogen onto the palladium surface, followed by the sequential addition of hydrogen atoms to the carbonyl carbons of the adsorbed anthraquinone molecule. This process reduces the diketone to a diol. The presence of the hydroxyl group at the C1 position and the pentyl group at the C2 position can electronically influence the quinone ring, potentially affecting the rate and selectivity of the hydrogenation.

In industrial applications, such as the anthraquinone process, the formation of byproducts can reduce efficiency and deactivate the catalyst. nih.gov Side reactions in the hydrogenation of 2-alkylanthraquinones include the hydrogenation of the aromatic rings, leading to the formation of tetrahydroanthraquinones. nih.govwikipedia.org While some of these byproducts can be active, others are considered degradation products as they cannot be oxidized to produce hydrogen peroxide. nih.gov

Strategies to minimize byproduct formation include:

Catalyst Selection: The choice of catalyst and support can influence selectivity. wikipedia.org

Solvent Systems: The use of specific solvent mixtures, such as polyalkylated benzenes and alkyl phosphates, can suppress the formation of unwanted tetrahydro derivatives. wikipedia.org

Reaction Conditions: Careful control of temperature, pressure, and reaction time is crucial to optimize the desired hydrogenation and prevent over-hydrogenation. wikipedia.org

Regeneration: In industrial settings, a regeneration step is often included to convert inactive byproducts back into active quinones. eurochemengineering.com

Structure-Activity Relationship (SAR) Analysis in Anthraquinone Systems

The biological and chemical activities of anthraquinone derivatives are highly dependent on the nature, number, and position of substituents on the core structure. nih.govnih.gov

The presence and location of hydroxyl groups are critical determinants of the biological activity of anthraquinones. nih.gov For instance, studies have shown that the number of intermolecular hydrogen bonds, which is influenced by the number and position of hydroxyl groups, affects their activity. nih.gov

Research on various hydroxyanthraquinones has revealed several key SAR insights:

Hydroxyl groups at the C-1 and C-2 positions have been shown to be important for antibacterial activity by aiding in the disruption of the bacterial membrane. nih.gov

In terms of antifouling activity against certain marine bacteria, the introduction of phenolic hydroxyl groups at the C-2 and C-4 positions leads to high bioactivity, while the absence of these groups reduces it. frontiersin.org

The presence of a hydroxyl group at the C-8 position has been noted to have a catalytic effect on the antibacterial activity of some anthraquinone derivatives. nih.gov

A study on 1-hydroxyanthraquinones with aryl substituents at the C-2 and C-4 positions demonstrated significant cytotoxicity towards glioblastoma cancer cells. nih.gov

The following table summarizes the influence of hydroxyl group positioning on the activity of selected anthraquinone derivatives, providing a comparative context for understanding the potential activity of this compound.

Compound NameHydroxyl Group Position(s)Other SubstituentsObserved ActivityReference
Emodin1, 3, 86-methylAnticancer nih.gov
Chrysophanol1, 83-methylAnticancer nih.gov
1,2-dihydroxyanthraquinone1, 2NoneAntibacterial nih.gov
2-hydroxyanthraquinone2NoneAntifouling frontiersin.org
4-hydroxydigitolutein1, 4, 52-methoxy, 7-methylAntifouling frontiersin.org
1-hydroxy-2-methyl-anthraquinone12-methylAntibacterial rsc.org

For this compound, the hydroxyl group at the C-1 position, in conjunction with the lipophilic pentyl group at the C-2 position, may confer specific biological activities. The C-1 hydroxyl group could participate in hydrogen bonding with biological targets, while the pentyl chain might enhance membrane permeability or hydrophobic interactions. nih.gov

Impact of Pentyl Chain Length and Substitution Patterns on Functional Properties

The functional properties of anthraquinone derivatives are significantly influenced by the nature, position, and length of their substituent chains. While direct studies on the systematic variation of the pentyl chain in this compound are not extensively documented, structure-activity relationship (SAR) analyses of related compounds provide valuable insights. The lipophilicity conferred by the pentyl group is a critical determinant of the molecule's interaction with biological membranes and hydrophobic pockets of enzymes.

In analogous chemical systems, the length of an alkyl chain can modulate biological activity. For instance, studies on other classes of bioactive molecules have demonstrated that incremental changes in alkyl chain length can lead to significant differences in efficacy. It has been observed that there is often an optimal chain length for a particular biological activity, beyond which the activity may plateau or even decrease. This is often attributed to a balance between increased lipophilicity, which can enhance membrane permeability, and steric hindrance, which might impede binding to a target site. For example, in a series of (R)-3-hydroxyalkanoic acid-conjugated peptides, those with 9 and 10 carbon atoms in the alkyl chain were most effective at enhancing anti-cancer activity. nih.gov

The substitution pattern on the anthraquinone core is also a key factor. The presence and position of hydroxyl groups, for example, are known to be crucial for the biological activities of many anthraquinones. researchgate.net The hydroxyl group at the C-1 position, as seen in the subject compound, can influence its electronic properties and potential for hydrogen bonding, which are important for interactions with biological macromolecules. The interplay between the hydrophobic pentyl chain at the C-2 position and the hydrophilic hydroxyl group at the C-1 position likely creates a molecule with amphipathic character, influencing its distribution and activity within a biological system.

Comparative SAR Studies with Other Anthraquinone Derivatives

Comparative structure-activity relationship (SAR) studies of various anthraquinone derivatives have elucidated key structural features that govern their biological effects. The bioactivity of anthraquinones is correlated with the presence of hydroxyl groups at various positions on the aromatic ring and other substituents. frontiersin.org For instance, a study on the antifouling activity of anthraquinones against marine biofilm-forming bacteria revealed that the presence of phenolic hydroxyl groups at the C-2 and C-4 positions was important for activity. frontiersin.orgresearchgate.net

In the context of intestinal motility, a SAR study showed a critical requirement for a hydroxyl group at the C-2 position for inhibitory activity. oup.com While this compound has its hydroxyl group at the C-1 position, this highlights the sensitivity of biological activity to the specific substitution pattern. The introduction of different substituents can drastically alter the molecule's properties. For example, the presence of polar groups like amino, aldehyde, or carboxylic acid at the C-2 position has been shown to significantly reduce certain biological activities. oup.com

Furthermore, the antibacterial activity of anthraquinones is closely related to their substituents. It has been suggested that stronger polarity of substituents can lead to more potent antibacterial effects. rsc.org The rigid planar structure of the anthraquinone core can limit water solubility, and thus, substitutions that modulate this property can impact biological availability and activity. rsc.org The pentyl group in this compound would be expected to increase its lipophilicity compared to the parent 1-hydroxyanthraquinone (B86950).

Molecular Interactions and Cellular Mechanisms

A primary mechanism by which many anthraquinone derivatives exert their biological effects is through interaction with DNA. These planar molecules can intercalate between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription. This interaction is a potential mechanism for the anticancer activity observed in many anthraquinones. For instance, ruthenium(II) complexes incorporating 1-hydroxy-9,10-anthraquinone have been shown to bind to DNA through intercalation, electrostatic attraction, or hydrogen bonding, with binding constants in the order of 10^5 M⁻¹. mdpi.com While this study was on a metal complex, it demonstrates the inherent DNA-binding potential of the 1-hydroxyanthraquinone scaffold.

Beyond DNA, anthraquinones are also known to interact with various enzymes. Some derivatives act as inhibitors of key enzymes involved in cellular proliferation and metabolism. For example, certain anthraquinones can inhibit DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. nih.gov The specific nature of the substituents on the anthraquinone ring system plays a significant role in the affinity and selectivity of these interactions. The pentyl group of this compound could facilitate binding to hydrophobic regions within the active sites of certain enzymes.

Anthraquinones can modulate various cellular processes, including the generation of reactive oxygen species (ROS). The quinone structure allows these molecules to participate in redox cycling, where they are reduced to semiquinone radicals by cellular reductases. These radicals can then react with molecular oxygen to produce superoxide (B77818) anions and regenerate the parent quinone, leading to a futile cycle that generates significant oxidative stress. nih.gov This increase in intracellular ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death. A ruthenium(II) complex with 1-hydroxy-9,10-anthraquinone was found to have a pro-oxidant effect, leading to higher ROS levels in treated cells. mdpi.com

While specific studies on the inhibition of glutamate (B1630785) dehydrogenase by this compound are not available, anthraquinone derivatives have been investigated as inhibitors of various enzymes. Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a role in amino acid metabolism and has been identified as a target for therapeutic intervention in certain diseases. The allosteric regulation of GDH by a variety of compounds, including hydrophobic molecules, has been documented. Potent inhibitors of GDH include hydrophobic compounds such as palmitoyl-CoA and steroid hormones. Given the lipophilic pentyl chain of this compound, it is conceivable that it could interact with allosteric sites on GDH or other enzymes with hydrophobic pockets.

The cytotoxic and other biological activities of anthraquinone derivatives have led to their application in various in vitro cellular research models, particularly in cancer research. For instance, ruthenium(II) complexes of 1-hydroxy-9,10-anthraquinone have been evaluated for their cytotoxicity against human melanoma cell lines, demonstrating their potential as anticancer agents. mdpi.com In these studies, the compound was shown to inhibit cell proliferation and induce apoptosis. mdpi.com

A series of 2- or 4-arylated 1-hydroxy-9,10-anthraquinones were evaluated against a panel of seven different human cancer cell lines, including glioblastoma, prostate cancer, and breast cancer cells. nih.gov These studies are crucial for elucidating the mechanisms of action, identifying potential therapeutic targets, and establishing structure-activity relationships. The use of such in vitro models allows for the investigation of cellular responses to the compound, such as cell cycle arrest and the induction of apoptotic pathways. nih.govnih.gov

Interactive Data Table of Research Findings

Compound/Derivative Class Biological Activity/Finding Model System Key Structural Feature(s)
Ruthenium(II) complex with 1-hydroxy-9,10-anthraquinoneDNA binding, ROS generation, cytotoxicityHuman melanoma cell lines1-hydroxyanthraquinone scaffold
2- or 4-arylated 1-hydroxy-9,10-anthraquinonesCytotoxicity, cell cycle arrestHuman cancer cell lines (glioblastoma, prostate, breast)Aryl substituents at C-2 or C-4
Various anthraquinonesAntifouling activityMarine biofilm-forming bacteriaHydroxyl groups at C-2 and C-4
Various anthraquinonesInhibition of intestinal motilityNot specifiedHydroxyl group at C-2
Various anthraquinonesAntibacterial activityBacterial strainsPolar substituents

An article on the advanced spectroscopic and computational characterization of this compound cannot be generated at this time. Extensive searches for specific data related to this compound did not yield the detailed research findings required to adequately address the outlined sections on spectroscopic, crystallographic, and computational analysis.

The available information is limited to general descriptions of related anthraquinone derivatives, which does not meet the specific requirements for an in-depth scientific article focused solely on this compound. Key experimental data and computational studies, such as those derived from operando spectroscopy, X-ray diffraction, and molecular modeling for this particular compound, are not present in the public domain. Therefore, constructing a scientifically accurate and thorough article that adheres to the provided structure is not possible.

Advanced Spectroscopic and Computational Characterization of 1 Hydroxy 2 Pentylanthracene 9,10 Dione

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com By applying DFT calculations, researchers can determine ground state molecular geometries, analyze electrostatic potentials, and characterize frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity and interaction with biological targets. nih.govtandfonline.com

For hydroxyanthraquinone derivatives, DFT studies, often employing basis sets like B3LYP/6-31G(d,p), reveal how substituents influence the electronic properties of the anthraquinone (B42736) core. nih.gov The presence of a hydroxyl group at the C1 position and a pentyl group at the C2 position on the anthraquinone framework of 1-Hydroxy-2-pentylanthracene-9,10-dione would be expected to modulate its electronic distribution. The hydroxyl group, a strong electron-donating group, can form an intramolecular hydrogen bond with the adjacent keto group, which influences the molecule's planarity and electronic properties. mdpi.com This hydrogen bonding is a common feature in 1-hydroxyanthraquinones and is a subject of detailed DFT analysis. mdpi.commdpi.com

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are instrumental in identifying sites for electrophilic and nucleophilic attack. nih.govtandfonline.com For this compound, the MEP would likely show negative potential around the oxygen atoms of the quinone and hydroxyl groups, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. nih.gov The pentyl group, being an alkyl chain, would contribute to the molecule's lipophilicity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from DFT calculations that help in understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. tandfonline.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Anthraquinone

PropertyDescriptionTypical Value/Observation
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate electrons.Calculated in electron volts (eV).
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.Calculated in electron volts (eV).
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating chemical reactivity and stability.A smaller gap implies higher reactivity.
Dipole Moment A measure of the overall polarity of the molecule.Calculated in Debye (D).
MEP Maxima/Minima Regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential.Used to predict interaction sites.

Note: This table is illustrative and does not represent actual calculated values for this compound, as specific experimental data is not available.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the dynamic behavior of a compound and its interactions with biological macromolecules, such as proteins or DNA. whiterose.ac.uknih.gov For this compound, MD simulations can be employed to understand its stability and binding mode within a target's active site. nih.govfrontiersin.org

In the context of drug design, MD simulations can explore the conformational changes of both the ligand and the target protein upon binding. nih.gov This is particularly relevant for anthraquinone derivatives that act as inhibitors of enzymes or modulators of receptors. nih.govstrath.ac.uk The simulations can reveal the stability of the ligand-protein complex through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. nih.gov A stable complex is often characterized by low RMSD values over the simulation period.

Furthermore, MD simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the binding affinity. nih.govfrontiersin.org For this compound, the hydroxyl group and the keto oxygens are likely to participate in hydrogen bonding with amino acid residues in a protein's binding pocket, while the pentyl chain and the aromatic rings could engage in hydrophobic and π-stacking interactions. nih.gov The analysis of these interactions throughout the simulation can provide insights into the binding free energy, offering a more dynamic picture than static docking models. frontiersin.org

Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

ParameterDescriptionSignificance
RMSD Root-Mean-Square Deviation of atomic positions from a reference structure.Indicates the stability of the complex over time.
RMSF Root-Mean-Square Fluctuation of individual residues or atoms.Highlights flexible regions of the protein and ligand.
Hydrogen Bonds Analysis of the formation and breaking of hydrogen bonds between the ligand and protein.Crucial for understanding binding specificity and affinity.
Binding Free Energy Calculation of the energy associated with the binding process (e.g., using MM/PBSA or MM/GBSA).Provides a quantitative measure of binding affinity.

Note: This table presents typical parameters analyzed in MD simulation studies and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this regard. nih.govfrontiersin.org These models are implicitly linked to Structure-Activity Relationship (SAR) studies and provide a quantitative framework for understanding how different structural features contribute to the activity of a molecule. nih.gov

For a series of anthraquinone derivatives, a 3D-QSAR model could be developed to predict their inhibitory activity against a specific target, such as an enzyme or a receptor. nih.gov The models are built by aligning the structures of the compounds and calculating steric and electrostatic fields around them. frontiersin.org The variations in these fields are then correlated with the observed biological activities to generate a predictive model. nih.gov

In the case of this compound, its structural features would be encoded by various molecular descriptors in a QSAR model. The pentyl group at the C2 position is a key lipophilic feature that can influence the compound's pharmacokinetic properties and its ability to interact with hydrophobic pockets in a biological target. SAR studies on similar anthraquinone series often reveal that the nature and position of substituents on the anthraquinone core are critical for activity. nih.gov

The results of a 3D-QSAR study are often visualized as contour maps, which highlight regions where certain properties are favorable or unfavorable for activity. frontiersin.org For instance, a CoMFA steric contour map might indicate that bulky substituents are favored in a particular region for enhanced activity, while an electrostatic map might show where positive or negative charges are beneficial. nih.gov Such insights are invaluable for the rational design of new, more potent analogues. nih.govfrontiersin.org

Table 3: Common Descriptors and Techniques in QSAR Modeling

Technique/DescriptorDescriptionApplication in Drug Design
CoMFA Comparative Molecular Field Analysis; uses steric and electrostatic fields.Predicts biological activity and guides the design of new compounds with improved potency.
CoMSIA Comparative Molecular Similarity Indices Analysis; includes hydrophobic, hydrogen bond donor, and acceptor fields in addition to steric and electrostatic fields.Provides a more detailed understanding of the structure-activity relationship.
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., LogP, molecular weight, topological indices).Used to build predictive models of activity and pharmacokinetic properties.
pIC50/pEC50 The negative logarithm of the half-maximal inhibitory/effective concentration; a common measure of biological activity.The dependent variable in QSAR models that is correlated with the structural descriptors.

Note: This table outlines common methodologies in QSAR studies and is intended for conceptual understanding.

Emerging Research Applications and Future Trajectories for 1 Hydroxy 2 Pentylanthracene 9,10 Dione Research

Optimization of Chemical Process Technologies

The anthraquinone (B42736) chemical scaffold is fundamental to certain large-scale industrial processes. Research into specific derivatives aims to enhance the efficiency, selectivity, and sustainability of these operations.

Enhancement of Hydrogen Peroxide Production Efficiency and Selectivity

The anthraquinone process (AQ process) is the primary industrial route for producing hydrogen peroxide. This cyclic process involves the hydrogenation of an alkylanthraquinone to its corresponding hydroquinone (B1673460), followed by oxidation with air to yield hydrogen peroxide and regenerate the original anthraquinone. The choice of the alkylanthraquinone "working material" is critical to the process's efficiency. While various 2-alkylanthraquinones, such as 2-ethyl, 2-butyl, and 2-amyl (pentyl) derivatives, are utilized, specific research detailing the performance of 1-Hydroxy-2-pentylanthracene-9,10-dione in this capacity is not extensively documented in publicly available literature. evitachem.comdtu.dk The efficiency and selectivity of the process are highly dependent on the nature of the working material and the catalyst used. nih.govsci-hub.box However, no specific data on reaction kinetics, yield, or degradation products for this compound in this application has been published.

Development of Advanced Catalytic Systems for Anthraquinone Processes

The development of robust and highly selective catalysts, typically based on supported palladium, is crucial for the hydrogenation step of the AQ process. nih.govsci-hub.box Research focuses on optimizing the catalyst support, particle size, and reaction conditions to maximize the yield of the desired anthrahydroquinone while minimizing side reactions like ring hydrogenation. nih.gov There is currently a lack of studies specifically investigating the development of catalytic systems tailored for or tested with this compound. Such research would be necessary to determine its viability as a next-generation working material for hydrogen peroxide production.

Explorations in Materials Science and Engineering Research

Anthraquinone derivatives are known for their unique photophysical properties, which makes them candidates for applications in advanced materials such as polymers and resins. evitachem.com

Role in Photocurable Resin Compositions

Photocurable resins, which polymerize upon exposure to light, are used in coatings, adhesives, and 3D printing. Anthraquinone derivatives can act as photoinitiators, absorbing light and generating reactive species to start the polymerization. researchgate.netacs.org They are of interest for systems that cure under visible light, which offers safety and energy advantages over UV curing. mdpi.com Despite the general interest in anthraquinones for this purpose, there is no specific research available that documents the use or performance of this compound as a photoinitiator or component in photocurable resin formulations.

Integration into Functional Polymer Systems

Functional polymers containing anthraquinone units are being explored for various applications, including energy storage and electrochromic devices. bohrium.commdpi.com The redox activity of the anthraquinone moiety makes it suitable for use in organic cathode materials for batteries. acs.org Research in this area involves synthesizing polymers with appended anthraquinone derivatives to create stable, high-capacity materials. bohrium.com However, a review of the current scientific literature reveals no studies on the synthesis or characterization of functional polymers that specifically integrate this compound.

Biotechnological and Bioengineering Perspectives

The anthraquinone scaffold is found in many natural products and biologically active compounds. mdpi.comresearchgate.net Derivatives are investigated for a wide range of pharmacological activities, leveraging their ability to interact with biological systems, often through mechanisms involving reactive oxygen species (ROS). mdpi.commdpi.comnih.gov These properties can be harnessed for applications in biotechnology and bioengineering, such as the development of novel therapeutic agents or biosensors. At present, there is no published research specifically examining the biotechnological or bioengineering applications of this compound. Its biological activity profile and potential in these fields remain unexplored.

Potential for Biotransformation and Biocatalysis

The microbial biotransformation of anthraquinones is a promising avenue for the synthesis of novel derivatives that are challenging to produce through traditional chemical methods. researchgate.netiium.edu.my This approach offers a cost-effective and environmentally friendly way to generate new compounds with potentially enhanced pharmacological properties. researchgate.net Microorganisms and their enzymes can catalyze a range of reactions on the anthraquinone scaffold, including dehalogenation, hydrolysis, oxidation, and glycosylation. iium.edu.my

For this compound, biotransformation could lead to the generation of novel metabolites with unique biological activities. For instance, cytochrome P450 enzymes are known to be involved in the biotransformation of naturally occurring 1,8-dihydroxyanthraquinones, leading to the formation of more genotoxic metabolites. nih.govpsu.edu Investigating the interaction of this compound with such enzyme systems could reveal new bioactivation pathways.

Furthermore, water-soluble anthraquinone derivatives, such as anthraquinone sulfonates, have demonstrated potential as organophotocatalysts. nih.govacs.org These catalysts can drive enzymatic reactions, such as halogenation and hydroxylation, by generating hydrogen peroxide in situ. nih.govacs.org This opens up the possibility of using functionalized versions of this compound in photobiocatalytic systems.

Potential Biotransformation ReactionEnzyme System/MicroorganismPotential Product of this compound
HydroxylationCytochrome P450 enzymesDihydroxy-2-pentylanthracene-9,10-dione
GlycosylationGlycosyltransferases1-O-glycoside-2-pentylanthracene-9,10-dione
Oxidation of pentyl side chainOxidoreductases1-Hydroxy-2-(hydroxypentyl)anthracene-9,10-dione

Applications in Biosensor Development (as part of detection research)

Anthraquinone derivatives are recognized for their redox properties, making them suitable candidates for the development of electrochemical biosensors. researchgate.net The core structure of this compound can be functionalized to create sensitive and selective sensors for various analytes. The hydroxyl and pentyl groups can be modified to tune the electronic properties and facilitate immobilization onto electrode surfaces.

Research into anthraquinone-based sensors has shown their utility in detecting a range of substances. nih.gov For example, the interaction of anthraquinone derivatives with biological molecules can be exploited to design sensors for specific proteins or DNA sequences. The development of biosensors incorporating this compound could offer new tools for diagnostics and environmental monitoring.

Sensor TypeTarget AnalytePotential Sensing Mechanism
Electrochemical BiosensorDNAIntercalation or electrostatic interaction
Optical BiosensorMetal IonsChelation leading to a change in fluorescence
Enzyme-based BiosensorGlucoseMediation of electron transfer from glucose oxidase

Future Research Directions and Unaddressed Challenges

Investigation of Novel Reaction Pathways

The synthesis of this compound and its derivatives can be explored through various synthetic routes. A common method for preparing 2- or 4-arylated 1-hydroxy-9,10-anthraquinones is the Suzuki–Miyaura cross-coupling reaction. nih.gov This reaction could potentially be adapted for the introduction of the pentyl group at the 2-position of a 1-hydroxyanthraquinone (B86950) precursor.

Another approach involves the selective nitration of anthraquinone, followed by reduction to an amine, diazotization, and subsequent treatment with sulfuric acid to yield 1-hydroxy-9,10-anthraquinone. Alkylation at the 2-position could then be performed. Investigating these and other novel synthetic strategies will be crucial for accessing a wider range of derivatives for further study.

Development of Advanced Analytical Techniques for Research Quantification

Accurate quantification of this compound in various matrices is essential for its research and application. A variety of analytical techniques have been employed for the determination of anthraquinones. chemrevlett.comnih.gov High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) is a powerful tool for both qualitative and quantitative analysis of anthraquinones. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been successfully used for the determination of major anthraquinones in complex samples. oup.com

Future research should focus on developing and validating robust analytical methods specifically for this compound. This includes optimizing extraction procedures, chromatographic separation, and detection parameters to achieve high sensitivity and selectivity.

Analytical TechniqueDetection MethodApplication
HPLCDAD, MSQuantification in biological and environmental samples
GC-MSMSAnalysis of volatile derivatives
Capillary ElectrophoresisUV, FluorescenceSeparation of closely related analogues

Interdisciplinary Research Opportunities in Chemical Biology and Process Engineering

The study of this compound offers numerous opportunities for interdisciplinary collaboration. In chemical biology, this compound and its derivatives can be used as molecular probes to study biological processes. The interaction of these molecules with proteins and nucleic acids can provide insights into cellular mechanisms. researchgate.net

From a process engineering perspective, the large-scale production of hydrogen peroxide utilizes the anthraquinone process, which involves the cyclic hydrogenation and oxidation of an alkylated anthraquinone. eurochemengineering.comslchemtech.comwikipedia.org Research into the properties of this compound could inform the development of more efficient catalysts for this industrial process. Optimizing reactor design and reaction conditions for the synthesis and application of this compound will require expertise in chemical and process engineering. hep.com.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.